(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Description
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a benzofuran-derived organic compound featuring a 4-bromophenyl sulfanyl methyl group at the 3-position of the benzofuran core and a 4-chlorophenyl methanone substituent at the 2-position (Figure 1). This structure combines aromatic, sulfur-containing, and ketone functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2S/c23-15-7-11-17(12-8-15)27-13-19-18-3-1-2-4-20(18)26-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPRIDAHLWEISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Mechanistic Insights :
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Sulfoxide formation proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, followed by oxygen insertion .
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Sulfone synthesis requires stronger oxidizing conditions (e.g., H₂O₂ in acetic acid), leading to full oxidation of the thioether.
Reduction Reactions
The ketone moiety and sulfanyl group participate in reduction processes.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone reduction | LiAlH₄, anhydrous ether, 0°C → 25°C, 2 h | (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanol | 68% | |
| Sulfur reduction | Zn, HCl (conc.), reflux, 4 h | (3-{[(4-Bromophenyl)methyl]-1-benzofuran-2-yl)(4-chlorophenyl)methanone | 52% |
Mechanistic Insights :
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LiAlH₄ reduces the ketone to a secondary alcohol via hydride transfer.
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Zinc/HCl reduces the C–S bond, cleaving the thioether to a methylene group.
Nucleophilic Aromatic Substitution
The bromine and chlorine substituents enable halogen displacement under specific conditions.
Mechanistic Insights :
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Bromine substitution proceeds via a classical SNAr mechanism, facilitated by electron-withdrawing groups .
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Copper-catalyzed Ullmann-type coupling enables methoxy group introduction .
Electrophilic Aromatic Substitution
The benzofuran core participates in electrophilic reactions, primarily at the 5-position.
Mechanistic Insights :
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Nitration occurs preferentially at the electron-rich 5-position of the benzofuran ring .
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Bromination follows a similar regioselectivity pattern, stabilized by resonance effects .
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings.
Mechanistic Insights :
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, research has shown that similar benzofuran derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Benzofuran Derivative A | S. aureus | High |
| Benzofuran Derivative B | E. coli | Moderate |
| (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone | MRSA | Pending |
Anticancer Research
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a study involving benzofuran derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the benzofuran structure significantly influenced their anticancer activity.
Photovoltaic Devices
The unique electronic properties of compounds like this compound make them suitable candidates for organic photovoltaic applications. Studies have shown that incorporating sulfanyl groups can enhance charge transport properties, thereby improving the efficiency of solar cells .
Table 2: Efficiency Metrics of Organic Photovoltaic Devices
| Material Used | Efficiency (%) | Year |
|---|---|---|
| Benzofuran Derivative C | 8.5 | 2020 |
| This compound | Under Evaluation | 2025 |
Environmental Remediation
Compounds containing sulfanyl groups are being explored for their ability to degrade environmental pollutants. The reactivity of the sulfanyl group can facilitate the breakdown of harmful substances in contaminated water sources. Preliminary studies indicate that similar compounds can effectively remove heavy metals and organic pollutants from aqueous solutions .
Mechanism of Action
The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Elucidation and Characterization
The compound’s structure is typically confirmed via spectroscopic methods such as UV-Vis , ¹H-NMR , and ¹³C-NMR , which align with protocols for analogous benzofuran derivatives . For crystallographic refinement, software like SHELXL (a component of the SHELX system) is widely employed to resolve bond lengths, angles, and torsional parameters .
Structural Analogs and Substituent Effects
The compound’s closest structural analogs differ in substituent groups, sulfur oxidation states, or halogen positions. Below is a detailed comparison with key examples:
Table 1: Structural and Functional Comparison
*Calculated based on atomic composition.
Key Differences and Implications:
Sulfur Oxidation State: The sulfanyl (-S-) group in the target compound vs. the sulfinyl (-SO-) group in the analog alters polarity and reactivity.
Halogen Position :
- The 4-bromo substituent in the target compound vs. 2-chloro in the analog impacts steric and electronic effects. Bromine’s larger atomic radius may enhance π-π stacking in biological targets, while the 2-chloro position introduces ortho steric hindrance.
Biological Activity :
- Bromine’s electronegativity and size in the target compound could improve binding affinity to hydrophobic enzyme pockets (e.g., kinases or GPCRs). The discontinued status of the sulfinyl analog suggests instability under physiological conditions, possibly due to sulfoxide reduction.
Spectroscopic and Crystallographic Comparisons
NMR Data:
- Target Compound : Expected ¹H-NMR signals include aromatic protons (δ 7.2–8.1 ppm), benzofuran methylene (δ ~4.5 ppm), and ketone carbonyl (δ ~195 ppm in ¹³C-NMR) .
- Sulfinyl Analog : The sulfinyl group would deshield adjacent protons, shifting methylene signals upfield (δ ~3.8–4.2 ppm) compared to the sulfanyl group.
Crystallography:
Both compounds likely form monoclinic or orthorhombic crystals. SHELXL refinement would resolve subtle differences in bond angles (e.g., C-S-C in sulfanyl vs. C-SO-C in sulfinyl).
Biological Activity
The compound (3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone, also known by its CAS number 338424-00-3, is a complex organic molecule with potential biological activities. Its structure incorporates a benzofuran moiety, which has been associated with various pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H14BrClO2S
- Molecular Weight : 457.77 g/mol
- Boiling Point : Approximately 606.2 °C (predicted)
- Density : 1.56 g/cm³ (predicted) .
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. Compounds containing benzofuran structures often exhibit significant interactions with neurotransmitter receptors and enzymes involved in cellular signaling pathways. For instance, benzofuran derivatives have been shown to act as selective dopamine receptor agonists, which could suggest similar mechanisms for the compound .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures to this compound exhibit substantial antimicrobial properties. For example, benzofuran derivatives have been reported to possess activity against various bacterial strains, including multi-drug resistant strains .
| Compound | Activity | Reference |
|---|---|---|
| Benzofuran Derivative A | MIC 20 µM against S. aureus | |
| Benzofuran Derivative B | Active against E. coli |
Antitumor Activity
The potential antitumor effects of benzofuran-containing compounds are notable. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms for this compound remain to be fully elucidated but may involve similar pathways.
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of benzofuran derivatives. These compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that this compound could have therapeutic implications for neurodegenerative diseases .
Case Studies
- Dopamine Receptor Agonism : A related compound demonstrated selective agonistic activity at the D3 dopamine receptor, promoting neuroprotection and signaling pathway activation in neuronal cells .
- Antimicrobial Evaluation : A series of benzofuran derivatives were tested against various pathogens, revealing significant inhibitory concentrations against resistant strains, indicating a promising avenue for drug development .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the benzofuran core in (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone?
The benzofuran core is typically synthesized via cyclization of substituted phenols or keto-esters. For example, describes the use of diazonium coupling reactions to introduce azo groups onto benzofuran derivatives, which could be adapted for sulfanyl-methyl substitution. Key steps include:
- S-Alkylation : Reacting 4-bromophenylthiol with a bromomethyl-benzofuran intermediate under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylmethyl group .
- Friedel-Crafts Acylation : Introducing the 4-chlorophenylmethanone group using AlCl₃ as a catalyst in anhydrous dichloromethane .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : The 4-chlorophenyl group shows characteristic aromatic protons at δ 7.25–7.95 ppm (doublets for para-substitution), while the benzofuran protons appear as singlet(s) near δ 7.0–8.2 ppm. The sulfanylmethyl (-SCH₂-) group resonates at δ 3.5–4.0 ppm .
- IR : Strong absorption bands at 1640–1650 cm⁻¹ (C=O stretch), 1270–1280 cm⁻¹ (C-O-C in benzofuran), and 650–750 cm⁻¹ (C-S bond) .
- HRMS : Molecular ion peaks at m/z 435.98 (M+H⁺) confirm the molecular formula C₂₂H₁₅BrClO₂S .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth microdilution .
- Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can conflicting reactivity data between sulfanyl and carbonyl groups be resolved during synthesis?
Contradictions in reactivity (e.g., undesired oxidation of -S- to -SO₂-) can arise due to harsh reaction conditions. Strategies include:
- Protection of Sulfanyl Groups : Use trimethylsilyl (TMS) protection during Friedel-Crafts acylation to prevent oxidation .
- Optimized Solvent Systems : Replace polar aprotic solvents (DMF) with THF or dichloromethane to minimize side reactions .
- Low-Temperature Reactions : Conduct acylation at 0–5°C to stabilize intermediates .
Q. What crystallographic methods are suitable for analyzing its 3D structure and intermolecular interactions?
- Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C-S: ~1.81 Å) and dihedral angles between benzofuran and chlorophenyl groups. demonstrates the use of this technique for sulfonyl-substituted benzofurans .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between aromatic rings) using software like CrystalExplorer .
Q. How can computational chemistry (DFT, MD) predict its binding affinity to biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on hydrophobic pockets and hydrogen-bonding sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
Methodological Challenges and Solutions
Q. Addressing Low Yields in Multi-Step Syntheses
Q. Resolving Spectral Overlaps in NMR Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
